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  • Product: 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine
  • CAS: 1373350-39-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mass Spectrometry of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine: A Predictive Approach

Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. In the absence of direct experimental data for this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. In the absence of direct experimental data for this specific molecule, this document serves as an in-depth, field-proven guide for researchers, scientists, and drug development professionals on how to predict, interpret, and validate the mass spectrum of this and structurally related compounds. By dissecting the molecule into its core components—the 1-methyl-1H-indazol-3-amine nucleus and the 5-(1,3-dioxan-2-yl) substituent—and drawing upon established fragmentation patterns of analogous structures, this guide offers a robust framework for structural elucidation. We will explore the theoretical underpinnings of both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry, detailing the rationale behind expected fragmentation pathways and providing hypothetical experimental protocols for verification.

Introduction: The Significance of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific substitutions on this core, such as the N-methylation and the C5-dioxane substituent in 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, are critical for modulating its pharmacological properties. Accurate structural characterization is therefore paramount in the development and quality control of such molecules. Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a fragmentation fingerprint that can confirm the compound's identity and structure.[1]

This guide will provide a predictive analysis of the mass spectral data for this compound, grounded in the fundamental principles of mass spectrometry and data from closely related structures.

Predicted Molecular and Adduct Ion Data

The initial step in any mass spectrometric analysis is the determination of the molecular weight and the observation of the molecular ion or, in the case of soft ionization techniques like ESI, protonated or other adduct ions. The molecular formula for 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine is C₁₂H₁₅N₃O₂.

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₂
Monoisotopic Mass 233.11643
Average Mass 233.266

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion.[2] Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers can provide the mass accuracy required for this confirmation.[3][4]

Table 1: Predicted m/z Values for Common Adducts

Adduct IonPredicted m/z
[M+H]⁺234.12370
[M+Na]⁺256.10564
[M+K]⁺272.07958
[M+NH₄]⁺251.15024
[M-H]⁻232.10914

Data sourced from PubChem predictions.

Experimental Design: A Self-Validating Protocol

To obtain robust and reliable mass spectral data, a well-designed experimental protocol is crucial. The following outlines a comprehensive approach for the analysis of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.

3.1. Sample Preparation and Chromatography
  • Sample Preparation : Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL for a stock solution. Further dilute to 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) : For LC-MS analysis, a reverse-phase C18 column is recommended. A gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode), will provide good separation and ionization efficiency.

3.2. Mass Spectrometry Parameters

The choice of ionization technique and mass analyzer is critical for obtaining the desired information.

  • Ionization :

    • Electrospray Ionization (ESI) : A soft ionization technique ideal for generating intact protonated or deprotonated molecules, providing accurate molecular weight information.[5]

    • Electron Ionization (EI) : A hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint. This is typically coupled with Gas Chromatography (GC), which would require derivatization of the amine to make it more volatile.

  • Mass Analyzer :

    • Quadrupole Time-of-Flight (Q-TOF) : Offers high resolution and mass accuracy, suitable for both MS and MS/MS experiments.[6]

    • Orbitrap : Provides the highest resolution and mass accuracy, ideal for confident elemental composition determination.[7]

Table 2: Recommended Mass Spectrometry Parameters

ParameterESI-Q-TOFGC-EI-MS (Hypothetical)
Ionization Mode Positive and NegativePositive
Capillary Voltage 3.5 - 4.5 kV70 eV
Source Temperature 120 - 150 °C230 °C
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)N/A
Mass Range 50 - 500 m/z40 - 500 m/z
Predicted ESI-MS/MS Fragmentation Pathways

In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 234.12) is selected and subjected to collision-induced dissociation (CID). The fragmentation is predicted to occur at the most labile bonds and is guided by the protonation site, which is likely to be one of the nitrogen atoms. The primary amine at the 3-position is a likely site of protonation.

4.1. Fragmentation of the 1,3-Dioxane Ring

The 1,3-dioxane ring is susceptible to characteristic cleavages. Protonation can lead to ring opening and subsequent fragmentation.

  • Loss of formaldehyde (CH₂O, 30 Da) : A common fragmentation pathway for 1,3-dioxanes.

  • Cleavage of the C-O bonds : This can lead to various smaller fragments.

4.2. Fragmentation of the Indazole Core

The indazole ring system is relatively stable, but cleavage of the bonds connecting the substituents is expected.

  • Alpha-cleavage adjacent to the amine : A dominant fragmentation pathway for amines, which would involve cleavage of the bond between the indazole ring and the amine group.[8]

  • Cleavage of the N-methyl group : Loss of a methyl radical (•CH₃, 15 Da) is possible, though less common in ESI.

  • Cleavage of the bond between the indazole C5 and the dioxane ring : This would result in an ion corresponding to the protonated 1-methyl-1H-indazol-3-amine core.

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.

G cluster_dioxane Dioxane Fragmentation cluster_indazole Indazole Fragmentation M_H [M+H]⁺ m/z 234.12 frag_A Loss of CH₂O (m/z 204.11) M_H->frag_A - CH₂O frag_B Loss of C₃H₆O₂ (m/z 147.08) M_H->frag_B - C₃H₆O₂ frag_C 1-methyl-1H-indazol-3-amine ion (m/z 148.09) M_H->frag_C - C₄H₇O₂ frag_D Loss of NH₃ (m/z 217.10) M_H->frag_D - NH₃

Predicted ESI-MS/MS fragmentation pathways.
Predicted EI-MS Fragmentation Pathways

Electron ionization would induce more extensive and complex fragmentation compared to ESI. The resulting mass spectrum would be a valuable fingerprint for library matching.

5.1. Key Fragmentation Principles in EI-MS
  • Nitrogen Rule : For a molecule with an odd number of nitrogen atoms (in this case, three), the molecular ion will have an odd nominal mass, which is consistent with the predicted molecular weight of 233.[8]

  • Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen of the amine is a highly favored fragmentation pathway for amines.[8]

  • Ring Fragmentation : The indazole and dioxane rings are likely to undergo characteristic ring cleavages. For cyclic ethers, fragmentation often occurs through the loss of small neutral molecules.[9]

The following diagram illustrates the predicted major fragmentation pathways under EI conditions.

G M M⁺˙ m/z 233.12 frag_E [M - C₃H₅O₂]⁺ (m/z 146.07) M->frag_E Cleavage of dioxane substituent frag_F [M - CH₃]⁺ (m/z 218.10) M->frag_F Loss of methyl group frag_G Indazole core fragment (m/z 131.06) M->frag_G Loss of dioxane and NH₂ frag_H Dioxane fragment (m/z 87.04) M->frag_H Cleavage of indazole-dioxane bond

Predicted EI-MS fragmentation pathways.
Conclusion: A Framework for Structural Confirmation

While direct experimental mass spectral data for 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine is not currently available in public databases, a robust and scientifically sound prediction of its mass spectrometric behavior can be made. This guide provides a comprehensive framework for researchers to:

  • Design effective mass spectrometry experiments for the analysis of this and related compounds.

  • Predict the major fragment ions expected under both soft (ESI) and hard (EI) ionization conditions.

  • Interpret the resulting mass spectra to confirm the structure of the molecule.

The principles and predicted fragmentation pathways outlined herein offer a strong starting point for the structural elucidation of novel indazole derivatives, contributing to the advancement of drug discovery and development.

References
  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link][8]

  • PubChem. (n.d.). 1-Methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link][5]

  • PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link][10]

  • PubChem. (n.d.). 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link][11]

  • El-Harak, J., et al. (2006). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 258(1-3), 101-115. Retrieved from [Link][9]

  • Chernon, A. A., et al. (2012). An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(11), 1948-1956. Retrieved from [Link][12]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Makarov, A. (2000). The Orbitrap: a novel high-performance mass analyzer. Analytical Chemistry, 72(6), 1156–1162. Retrieved from [Link]

  • Morris, H. R., Paxton, T., Dell, A., & Langhorne, J. (1996). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(5), 479-489. Retrieved from [Link][4]

  • Scigelova, M., & Makarov, A. (2006). Orbitrap mass analyzer--overview and applications in proteomics. Journal of Proteome Research, 5(7), 1561-1567.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Zhang, H., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(16), 4875. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][13]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link][14]

  • Physics LibreTexts. (2022). Mass Analyzer Orbitrap. Retrieved from [Link][7]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link][15]

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Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

A Framework for the Exploration of a Novel Indazole Derivative Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ri...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for the Exploration of a Novel Indazole Derivative

Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs.[3][4] Indazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of diseases including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][3] This versatility makes the indazole core a fertile ground for the development of novel therapeutics.

A significant portion of the therapeutic success of indazole derivatives can be attributed to their function as kinase inhibitors.[3][5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] Consequently, the development of small molecule kinase inhibitors has become a major focus of oncology research.[3][5] Several indazole-based kinase inhibitors, such as pazopanib and axitinib, are now established treatments for various cancers.[3] Beyond oncology, indazole derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[7]

This guide focuses on a specific, likely novel derivative: 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine . Given the established biological profile of the indazole scaffold, it is reasonable to hypothesize that this compound may exhibit significant in vitro biological activity, particularly in the realms of oncology and inflammation. This document will serve as a comprehensive technical framework for researchers and drug development professionals, outlining a logical progression of study from synthesis to detailed in vitro characterization. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation, thereby establishing a self-validating system for the investigation of this promising molecule.

Plausible Synthesis of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

A key starting point for any in vitro investigation is the synthesis of the compound of interest. A plausible synthetic route for 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine can be conceptualized based on established methods for the synthesis of substituted indazole-3-amines.[8] The 1,3-dioxane moiety is a cyclic acetal, typically formed from an aldehyde and 1,3-propanediol under acidic catalysis.[9] The indazole-3-amine core can be efficiently synthesized from a corresponding 2-fluorobenzonitrile derivative via reaction with hydrazine.[2][8]

A potential multi-step synthesis is outlined below:

Synthesis_Workflow cluster_0 Acetal Protection cluster_1 Nitrile Formation cluster_2 Indazole Formation cluster_3 Functionalization cluster_4 Final Methylation A 4-Bromo-2-fluorobenzaldehyde B 2-(4-Bromo-2-fluorophenyl)-1,3-dioxane A->B 1,3-Propanediol, Acid catalyst C 5-Bromo-2-fluorobenzonitrile B->C Conversion of aldehyde to nitrile (e.g., via oxime) D 5-Bromo-1H-indazol-3-amine C->D Hydrazine hydrate E 5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine D->E Suzuki Coupling with a suitable boronic ester F 5-(1,3-Dioxan-2-yl)-1-methyl-1H-indazol-3-amine E->F Methylating agent (e.g., MeI, DMS)

Caption: Plausible synthetic workflow for the target compound.

A more direct, alternative route could involve the synthesis of 5-formyl-1-methyl-1H-indazole followed by acetal formation with 1,3-propanediol.

Hypothesized Biological Activities and Potential Mechanisms of Action

Drawing from the extensive literature on indazole derivatives, we can formulate primary hypotheses for the biological activity of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine:

  • Anti-Cancer Activity via Kinase Inhibition: The 3-aminoindazole core is a common feature in many potent kinase inhibitors.[3][5] It is hypothesized that the target compound could inhibit the activity of one or more protein kinases involved in cancer cell proliferation, survival, and metastasis. Potential targets could include receptor tyrosine kinases (e.g., VEGFR, PDGFR, FGFR) or intracellular kinases (e.g., Aurora kinases, Pim kinases).[3][5] Inhibition of these kinases would disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

  • Anti-Inflammatory Activity via COX Inhibition: Certain indazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[7] It is plausible that 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine could also exhibit COX inhibitory activity, thereby reducing the production of pro-inflammatory prostaglandins.

The following diagram illustrates a generic signal transduction pathway that is often targeted by kinase inhibitors.

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Adaptor Adaptor Proteins RTK->Adaptor Autophosphorylation Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Phosphorylation Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor 5-(1,3-dioxan-2-yl)-1-methyl- 1H-indazol-3-amine Inhibitor->RTK Inhibition

Caption: Generic Receptor Tyrosine Kinase signaling pathway.

Experimental Protocols for In Vitro Evaluation

To investigate the hypothesized biological activities, a systematic series of in vitro assays should be performed. The following protocols are provided as a robust starting point.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] This initial screen is crucial to determine if the compound has any effect on cancer cell growth.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Assay

To directly assess the inhibitory potential of the compound against specific kinases, a cell-free in vitro kinase assay is essential. This can be performed using various formats, such as radiometric, fluorescence-based, or luminescence-based assays.

Principle: A purified, active kinase enzyme is incubated with its specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The assay measures either the amount of phosphorylated substrate or the amount of ADP produced. The test compound is added to determine its ability to inhibit this reaction.

General Protocol (Radiometric [³²P]-ATP format):

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing the purified kinase of interest (e.g., VEGFR2, FGFR1, Aurora A), its specific substrate (a protein or peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing MgCl2 and [γ-³²P]-ATP. The ATP concentration should ideally be close to its Km value for the specific kinase to allow for the accurate determination of IC50 values.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]-ATP.

  • Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on signaling pathways within cells. For example, if the compound is hypothesized to be an RTK inhibitor, Western blotting can be used to assess the phosphorylation status of the RTK and its downstream targets.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest and its phosphorylated form.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the test compound at various concentrations for a specific time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental_Workflow Start 5-(1,3-dioxan-2-yl)-1-methyl- 1H-indazol-3-amine MTT MTT Cell Viability Assay on Cancer Cell Lines Start->MTT COXAssay COX Inhibition Assay Start->COXAssay KinaseAssay In Vitro Kinase Inhibition Assay MTT->KinaseAssay If cytotoxic DataAnalysis Data Analysis (IC50, etc.) MTT->DataAnalysis WesternBlot Western Blot for Signaling Pathway Analysis KinaseAssay->WesternBlot If active KinaseAssay->DataAnalysis WesternBlot->DataAnalysis COXAssay->DataAnalysis Conclusion Conclusion on In Vitro Activity DataAnalysis->Conclusion

Caption: Proposed experimental workflow for in vitro evaluation.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Hypothesized In Vitro Biological Activity Data

AssayCell Line / EnzymeParameterResult
MTT Assay A549IC50 (µM)e.g., 15.2 ± 2.1
K562IC50 (µM)e.g., 8.9 ± 1.5
PC-3IC50 (µM)e.g., 25.6 ± 3.4
Kinase Assay VEGFR2IC50 (nM)e.g., 50.3 ± 7.8
FGFR1IC50 (nM)e.g., >1000
Aurora AIC50 (nM)e.g., 150.1 ± 12.5
COX Assay COX-1IC50 (µM)e.g., >100
COX-2IC50 (µM)e.g., 12.4 ± 1.9

Interpretation:

  • IC50 Values: The half-maximal inhibitory concentration (IC50) is a key parameter. Lower IC50 values indicate higher potency.

  • Selectivity: Comparing IC50 values across different cell lines or kinases provides insights into the compound's selectivity. For example, a much lower IC50 for VEGFR2 compared to FGFR1 would suggest selectivity for VEGFR2. Similarly, a lower IC50 for COX-2 than for COX-1 indicates COX-2 selectivity, which is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

  • Correlation of Data: The results from different assays should be correlated. For instance, if the compound shows potent cytotoxicity in a cancer cell line known to be dependent on a particular kinase, and it also potently inhibits that kinase in a cell-free assay, this provides strong evidence for its mechanism of action. Western blot data can further confirm this by showing a reduction in the phosphorylation of the kinase's downstream targets at similar concentrations.

Conclusion

The indazole scaffold continues to be a highly valuable starting point for the discovery of new therapeutic agents. The novel compound, 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, based on the well-established pharmacology of its core structure, warrants a thorough investigation of its in vitro biological activities. The systematic approach outlined in this guide, from synthesis to a multi-assay evaluation, provides a robust framework for elucidating its potential as an anti-cancer or anti-inflammatory agent. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data to drive informed decisions in the drug discovery and development process. The potential discovery of a new, potent, and selective indazole derivative could have significant implications for the treatment of various diseases.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.).
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  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.).
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
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  • Evaluation using Western Blot (108.9 KB) - STANDARD OPERATING PROCEDURE. (n.d.). Retrieved January 28, 2026, from [Link]

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  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved January 28, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved January 28, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Retrieved January 28, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell-Based Assays with 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

Introduction: The Therapeutic Potential of Indazole Derivatives The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and notably, antitumor properties.[1][2][3] Several indazole-based therapeutics are either in clinical use or undergoing clinical trials, highlighting the significance of this heterocyclic core in drug discovery.[3][4] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for kinases, crucial targets in oncology.[4]

This document provides a comprehensive guide for the initial in vitro characterization of a novel indazole derivative, 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine (hereafter referred to as "Compound X"). As specific biological data for Compound X is not yet publicly available, the following protocols are presented as a robust framework for assessing its potential cytotoxic and apoptotic effects, and for beginning to elucidate its mechanism of action in relevant cancer cell lines. These protocols are designed to be self-validating, incorporating essential controls and clear endpoints, ensuring the generation of reliable and reproducible data for researchers in drug development.

Part 1: Foundational Assessment of Cytotoxicity

The initial step in characterizing a potential anticancer agent is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the water-soluble, yellow tetrazolium salt (MTT) to a purple, insoluble formazan product. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of metabolically active cells.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into 96-well plates cell_harvest->cell_seeding compound_prep 4. Prepare serial dilutions of Compound X compound_add 5. Add compound to wells cell_seeding->compound_add compound_prep->compound_add incubation 6. Incubate for 24-72 hours compound_add->incubation mtt_add 7. Add MTT reagent incubation->mtt_add formazan_incubation 8. Incubate for 2-4 hours mtt_add->formazan_incubation solubilize 9. Add solubilization buffer formazan_incubation->solubilize read_plate 10. Read absorbance at 570 nm solubilize->read_plate calculate_viability 11. Calculate % viability read_plate->calculate_viability plot_curve 12. Determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing Compound X cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • Compound X

  • Selected cancer cell lines (see Table 1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin and perform a cell count.

    • Dilute cells in complete medium to the appropriate seeding density (see Table 1) and seed 100 µL per well in a 96-well plate.

    • Include wells for "no-cell" (medium only) and "vehicle control" (cells treated with vehicle, e.g., DMSO, at the highest concentration used).

    • Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.[6]

  • Compound Treatment:

    • Prepare a stock solution of Compound X in DMSO.

    • Perform serial dilutions of Compound X in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. The optimal incubation time should be determined for each cell line.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate Percent Viability:

      • Subtract the average absorbance of the "no-cell" control from all other values.

      • Percent Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100

    • Plot the percent viability against the log of Compound X concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Line Cancer Type Recommended Seeding Density (cells/well)
A549Lung Carcinoma5,000 - 10,000
K562Chronic Myeloid Leukemia10,000 - 20,000
PC-3Prostate Cancer5,000 - 15,000
HepG2Hepatocellular Carcinoma7,000 - 15,000
MCF-7Breast Cancer5,000 - 10,000
Table 1: Recommended human cancer cell lines and seeding densities for initial cytotoxicity screening of Compound X. Densities may require optimization.[6][8]

Part 2: Investigating the Induction of Apoptosis

Should Compound X demonstrate significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis, a form of programmed cell death. This is a desirable characteristic for an anticancer drug. We will describe two complementary assays: Annexin V staining to detect an early apoptotic event, and a Caspase-3/7 activity assay to measure the activation of executioner caspases.

Principle of Apoptosis Detection
  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect these apoptotic cells via flow cytometry.[9] Propidium Iodide (PI), a fluorescent DNA intercalator that is excluded by viable cells, is used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

  • Caspase-3/7 Activity: Caspases are a family of proteases that are central to the apoptotic process. Caspases 3 and 7 are "executioner" caspases. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.

Apoptotic Pathway and Assay Targets

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Cellular Response cluster_detection Assay Detection stimulus Compound X ps_translocation Phosphatidylserine (PS) Translocation stimulus->ps_translocation caspase_activation Initiator Caspase Activation stimulus->caspase_activation annexin_v Annexin V Staining (Flow Cytometry) ps_translocation->annexin_v Detects executioner_caspase Executioner Caspase-3/7 Activation caspase_activation->executioner_caspase downstream Substrate Cleavage & Nuclear Condensation executioner_caspase->downstream caspase_assay Caspase-3/7 Assay (Luminescence/Fluorescence) executioner_caspase->caspase_assay Measures

Caption: Key events in apoptosis and their detection by specific assays.

Detailed Protocol for Annexin V & PI Staining

Materials:

  • Cells treated with Compound X (at IC50 and 2x IC50 concentrations) and vehicle control.

  • Fluorescently-labeled Annexin V (e.g., FITC, APC).

  • Propidium Iodide (PI) solution.

  • 1X Annexin V Binding Buffer.[10]

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells with Compound X for a predetermined time (e.g., 24 hours).

    • Collect both adherent and floating cells. For adherent cells, gently detach using trypsin, and combine with the supernatant containing floating cells.

    • Wash the cells twice with cold PBS by centrifuging at 250 x g for 5 minutes and resuspending the pellet.[10]

    • Count the cells and resuspend at a concentration of 1-5 x 10^5 cells in 200 µL of 1X Annexin V Binding Buffer.[10]

  • Staining:

    • Add 2 µL of fluorescently-labeled Annexin V and 1 µL of PI solution to the cell suspension.[10]

    • Gently mix and incubate for 15-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after incubation.

    • Excite Annexin V-FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (see Table 2).

Quadrant Annexin V Staining PI Staining Cell Population
Lower LeftNegativeNegativeViable Cells
Lower RightPositiveNegativeEarly Apoptotic Cells
Upper RightPositivePositiveLate Apoptotic/Necrotic Cells
Upper LeftNegativePositiveNecrotic/Dead Cells
Table 2: Interpretation of Annexin V and PI staining results from flow cytometry.

Part 3: Initial Exploration of the Mechanism of Action

To gain preliminary insights into how Compound X exerts its effects, Western blotting can be employed to examine its impact on key signaling proteins. Given the known activities of other indazole derivatives, investigating pathways involved in cell cycle control and apoptosis, such as the p53/MDM2 pathway, is a logical starting point.[4][8]

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[12] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.[13] This allows for the semi-quantitative analysis of protein expression levels and post-translational modifications like phosphorylation.[13][14]

Simplified p53/MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_regulation Core Regulation Loop cluster_intervention Potential Intervention cluster_outcome Cellular Outcome p53 p53 (Tumor Suppressor) mdm2 MDM2 (E3 Ubiquitin Ligase) p53->mdm2 Activates Transcription apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 Targets for Degradation compound_x Compound X (Hypothesized) compound_x->mdm2 Inhibits?

Caption: Simplified p53/MDM2 pathway, a potential target for indazole derivatives.

Detailed Protocol for Western Blotting

Materials:

  • Cells treated with Compound X (at IC50 concentration) and vehicle control.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (see Table 3).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Treat cells as described previously.

    • Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and loading buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Target Protein Pathway/Function Expected Change with Effective Compound
p53Tumor Suppressor, ApoptosisIncreased expression
MDM2p53 Negative RegulatorDecreased expression
Bcl-2Anti-apoptoticDecreased expression
BaxPro-apoptoticIncreased expression
Cleaved Caspase-3Executioner CaspaseIncreased expression
Phospho-ERK1/2MAPK PathwayVariable, often decreased
Total ERK1/2MAPK PathwayNo change (loading control)
GAPDH / β-actinLoading ControlNo change
Table 3: Potential protein targets for initial mechanistic studies of Compound X by Western blot.

Conclusion

The protocols outlined in this document provide a structured and comprehensive approach to the initial cell-based characterization of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. By systematically evaluating its cytotoxicity, apoptotic potential, and effects on key signaling pathways, researchers can efficiently gather the critical data needed to assess its viability as a potential therapeutic agent. This integrated strategy, grounded in established methodologies, ensures the generation of high-quality, reliable results to guide further preclinical development.

References

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Application

Application Notes & Protocols for In Vivo Studies with 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Indazole Amine Derivative 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine is a novel chemical entity with...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Indazole Amine Derivative

5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine is a novel chemical entity with a molecular formula of C12H15N3O2. As of the date of this publication, there is a notable absence of published in vivo data for this specific compound. However, a structural analysis of its core components—the 1H-indazol-3-amine scaffold and the 1,3-dioxane moiety—provides a rational basis for designing a comprehensive in vivo research program.

The 1H-indazol-3-amine core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives being investigated for their anti-tumor properties.[1][2] This structural class has been shown to act as hinge-binding fragments for various kinases, and some derivatives have been found to modulate critical cancer-related pathways such as the p53/MDM2 axis.[1]

Conversely, the 1,3-dioxane ring is a versatile scaffold found in compounds targeting the central nervous system (CNS). Ligands incorporating this moiety have demonstrated activity at various receptors, including serotonin (5-HT) and sigma (σ) receptors, suggesting potential applications in treating psychiatric and neurodegenerative disorders.[3]

Given this dual potential, the following application notes provide a detailed, yet adaptable, framework for designing and executing in vivo studies to elucidate the pharmacokinetic, toxicological, and efficacy profile of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. These protocols are designed to be foundational, allowing researchers to tailor them based on emerging in vitro data on the compound's specific mechanism of action.

Part 1: Foundational Principles for In Vivo Study Design

A robust in vivo study begins with a solid foundation that ensures data quality, reproducibility, and ethical conduct. These principles are universal, regardless of the therapeutic area being investigated.

Regulatory Adherence and Good Laboratory Practice (GLP)

All preclinical studies intended for regulatory submission must be conducted in compliance with the principles of Good Laboratory Practice (GLP). The U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) provide comprehensive guidelines that ensure the quality and integrity of non-clinical safety data.[4][5][6][7] Adherence to these guidelines is critical for the potential translation of preclinical findings to human clinical trials.

Compound Formulation: A Critical First Step

The bioavailability and, consequently, the in vivo activity of a compound are highly dependent on its formulation. As many novel chemical entities are poorly soluble in water, a carefully designed formulation strategy is essential.[8][9]

Initial Solubility Assessment: Before in vivo studies, the solubility of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine should be determined in a range of pharmaceutically acceptable vehicles.

Common Excipients for In Vivo Formulation: The choice of excipients will depend on the route of administration and the physicochemical properties of the compound.

ExcipientCommon UseConsiderations
Saline (0.9% NaCl)Aqueous vehicle for soluble compoundsMay not be suitable for hydrophobic compounds.
PBS (Phosphate-Buffered Saline)Aqueous vehicle with buffering capacitySimilar limitations to saline for poorly soluble compounds.
Tween® 80Non-ionic surfactant to increase solubilityCan have biological effects at high concentrations.
Propylene GlycolCo-solventPotential for toxicity at high doses.
DMSO (Dimethyl Sulfoxide)Potent solubilizing agentCan have its own pharmacological effects and may increase skin permeability.
CMC (Carboxymethylcellulose)Suspending agent for oral administrationForms a suspension, not a true solution.
PEG 400 (Polyethylene Glycol 400)Co-solvent for oral and parenteral routesGenerally well-tolerated.
Pharmacokinetic (PK) Studies: Understanding ADME

Pharmacokinetic studies are essential to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate.[2][10][11] A preliminary PK study in a rodent species (e.g., mouse or rat) is a critical step to determine key parameters that will inform the design of subsequent efficacy and toxicology studies.[12][13]

Experimental Workflow for a Preliminary PK Study:

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulate Formulate Compound iv_dose IV Dosing Group formulate->iv_dose po_dose PO Dosing Group formulate->po_dose select_animals Select & Acclimate Animals select_animals->iv_dose select_animals->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc Calculate PK Parameters lcms->pk_calc

Workflow for a preliminary pharmacokinetic study.

Protocol: Preliminary Pharmacokinetic Study in Mice

  • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old. Acclimate animals for at least 7 days.

  • Grouping: Divide mice into two main groups: Intravenous (IV) and Oral (PO) administration. For each route, use 3-4 mice per time point.

  • Dose Preparation:

    • IV Formulation: Dissolve the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration for a dose of 1-2 mg/kg.

    • PO Formulation: Suspend the compound in a vehicle like 0.5% CMC with 0.1% Tween® 80 for a dose of 5-10 mg/kg.

  • Administration:

    • IV: Administer the dose via the tail vein.

    • PO: Administer the dose via oral gavage.

  • Blood Sampling: Collect blood (~50 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of systemic exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by halfDetermines dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulationCompares the efficacy of different routes of administration (e.g., PO vs. IV).
Toxicology Studies: Assessing the Safety Profile

Toxicology studies are performed to identify potential adverse effects of a new compound.[14] These studies are mandated by regulatory agencies and are crucial for determining a safe starting dose for human trials.[15]

Protocol: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)

This study aims to determine the dose that causes evident toxicity but not mortality.

  • Animal Selection: Use female rats (e.g., Sprague-Dawley), 8-12 weeks old, as they are often more sensitive.[16]

  • Dosing:

    • Start with a dose of 300 mg/kg, unless prior data suggests otherwise.[16]

    • Dose a single animal and observe for 48 hours.

    • If no evident toxicity is observed, dose four more animals at the same level.

    • If toxicity is observed, repeat the procedure at a lower fixed dose level (e.g., 50 mg/kg).

    • If mortality occurs, repeat at a lower dose level.

  • Observation: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality for at least 14 days.

  • Endpoint: The study determines the highest dose that does not cause mortality or evident toxicity.

Protocol: Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on potential health hazards from repeated exposure.

  • Animal Selection: Use both male and female rats.

  • Grouping: At least 3 dose groups and a control group, with 5-10 animals per sex per group.

  • Dosing: Administer the compound daily via oral gavage for 28 days. Doses should be selected based on acute toxicity data, with the high dose expected to produce some toxicity but not mortality.

  • Observations:

    • Daily: Clinical signs, body weight.

    • Weekly: Detailed clinical observations, food and water consumption.

    • End of Study: Hematology, clinical biochemistry, and full histopathological examination of organs.

Common Toxicological Endpoints:

CategoryEndpoints
Clinical Observations Changes in behavior, appearance, and physiological functions.
Body Weight A sensitive indicator of general health.
Hematology Red and white blood cell counts, hemoglobin, platelets.
Clinical Biochemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine).
Histopathology Microscopic examination of tissues for signs of damage or abnormalities.
Statistical Considerations in Study Design

Proper statistical design is not an afterthought; it is integral to the validity and reproducibility of in vivo research.[17][18]

  • Power Analysis: Before starting a study, perform a power analysis to determine the minimum sample size required to detect a statistically significant effect of a given magnitude.[19]

  • Randomization: Animals should be randomly assigned to treatment and control groups to minimize bias.

  • Blinding: Whenever possible, the investigators conducting the experiment and analyzing the data should be blinded to the treatment groups.

Part 2: Application-Specific In Vivo Protocols

Based on the structural components of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, we propose two parallel paths of investigation: oncology and neuroscience.

Oncology Application

Rationale: The 1H-indazol-3-amine core is prevalent in anti-cancer agents.[1][2] Therefore, it is logical to investigate the anti-tumor efficacy of this compound.

In Vitro Prerequisite: Before proceeding to in vivo studies, the compound's cytotoxicity should be evaluated against a panel of human cancer cell lines to determine its IC50 (half-maximal inhibitory concentration) and to select a relevant cell line for the xenograft model.

Protocol: Human Tumor Xenograft Efficacy Study

This model is a gold standard for evaluating the in vivo efficacy of anti-cancer compounds.[20]

  • Animal Selection: Use immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) or nude mice) that can accept human tumor grafts.

  • Cell Line and Implantation:

    • Select a human cancer cell line that is sensitive to the compound in vitro.

    • Inject 1-5 million cells, often mixed with Matrigel or Cultrex BME to improve tumor take and growth, subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Administer the compound at various doses (determined from toxicology studies) and on a specific schedule (e.g., daily, twice weekly). The route of administration should be based on PK data.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Secondary endpoints can include survival, body weight changes, and clinical signs of toxicity.

  • Pharmacodynamic (PD) Assessment:

    • At the end of the study, tumors can be harvested to assess target engagement. For example, if the compound is a kinase inhibitor, western blotting can be used to measure the phosphorylation status of the target kinase and its downstream effectors.

Workflow for a Xenograft Efficacy Study:

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis prep_cells Prepare Cancer Cells implant Subcutaneous Implantation prep_cells->implant select_mice Select Immunodeficient Mice select_mice->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize treat Administer Compound/Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure 2-3x per week measure->treat calc_tgi Calculate Tumor Growth Inhibition measure->calc_tgi pd_analysis Pharmacodynamic Analysis of Tumors calc_tgi->pd_analysis

Workflow for a human tumor xenograft efficacy study.

Potential Mechanism of Action in Oncology:

G cluster_pathway1 Kinase Inhibition Pathway cluster_pathway2 p53/MDM2 Pathway compound 5-(1,3-dioxan-2-yl)-1-methyl- 1H-indazol-3-amine kinase Tyrosine Kinase compound->kinase Inhibits mdm2 MDM2 compound->mdm2 Inhibits Interaction with p53 cell_cycle Cell Cycle Arrest kinase->cell_cycle Promotes (Inhibition leads to arrest) p53 p53 apoptosis Apoptosis p53->apoptosis p53->cell_cycle mdm2->p53 Inhibits

Potential anti-tumor mechanisms of action.

Neuroscience Application

Rationale: The 1,3-dioxane moiety is present in CNS-active compounds, suggesting a potential role for this molecule in treating disorders like anxiety or depression.[3]

In Vitro Prerequisite: In vitro radioligand binding assays or functional assays should be performed to determine if the compound interacts with CNS targets such as serotonin, dopamine, or sigma receptors.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[21]

  • Animal Selection: Use male mice (e.g., C57BL/6 or BALB/c).

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure:

    • Dose the animals with the compound or vehicle 30-60 minutes before testing.

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Interpretation: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common screening test for potential antidepressant drugs.

  • Animal Selection: Use male mice or rats.

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Procedure:

    • Pre-test (Day 1): Place the animal in the water for 15 minutes. This induces a state of helplessness.

    • Test (Day 2): Administer the compound or vehicle. After a set pre-treatment time (e.g., 60 minutes), place the animal back in the water for 5-6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Workflow for Behavioral Studies:

G cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Analysis acclimate Acclimate Animals dose Dose Animals acclimate->dose prep_dose Prepare Compound/Vehicle prep_dose->dose epm Elevated Plus Maze (EPM) dose->epm After pre-treatment time fst Forced Swim Test (FST) dose->fst After pre-treatment time analyze_epm Analyze EPM Data (Time in open arms) epm->analyze_epm analyze_fst Analyze FST Data (Immobility time) fst->analyze_fst

Workflow for neuroscience behavioral studies.

Pharmacodynamic (PD) Assessment in Neuroscience: To confirm that the behavioral effects are due to target engagement in the brain, ex vivo receptor occupancy studies can be performed. After the behavioral test, the brain is harvested, and the binding of a radiolabeled ligand to the target receptor is measured in the presence of the compound. A decrease in radioligand binding indicates that the compound is occupying the target receptor.

Conclusion

The dual structural alerts within 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine make it a compound of significant interest for both oncology and neuroscience research. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for initiating in vivo studies. It is imperative that researchers use these protocols as a foundation, adapting them based on emerging in vitro data to efficiently and effectively characterize the therapeutic potential of this novel molecule. A well-designed in vivo program, grounded in the principles of regulatory compliance, robust pharmacokinetics, and thorough toxicology, is the cornerstone of successful drug development.

References

  • Vertex AI Search. (2026). 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive.
  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. PMC - PubMed Central - NIH. [Link]

  • ClinChoice. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • U.S. Food and Drug Administration. (2023). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]

  • MDPI. (2023).
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  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • News-Medical.Net. (2021). In Vitro vs In Vivo Preclinical Studies. [Link]

  • OECD. (2018). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. [Link]

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  • ALS TDI. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. [Link]

  • U.S. Food and Drug Administration. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • ResearchGate. (n.d.). OECD Guidelines and Validated Methods for in Vivo Testing of Reproductive Toxicity. [Link]

  • Inotiv. (n.d.). Anxiety Models in Rats and Mice. [Link]

  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

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  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Dr Jan Willem van der Laan. (n.d.). 3.1 General toxicity study designs. [Link]

  • MDPI. (n.d.). Pharmacokinetics (PK)/Pharmacodynamics (PD) Study in Drug Discovery and Development. [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. [Link]

  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Vertex AI Search. (2009). AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION.
  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. [Link]

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Method

Application Notes and Protocols for High-Throughput Screening of Indazole Derivatives

Abstract The indazole nucleus is a prominent scaffold in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including several market...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a prominent scaffold in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including several marketed drugs.[1][2][3][4] Its derivatives have shown significant therapeutic potential across various disease areas, notably as anti-cancer, anti-inflammatory, and neuroprotective agents.[2] A significant portion of these activities stems from the potent and often selective inhibition of protein kinases.[5] High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and practical implementation of HTS campaigns tailored for the discovery and characterization of novel indazole derivatives.

Introduction: The Indazole Scaffold and HTS

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This structure serves as a versatile template for interacting with various biological targets. Marketed drugs such as Axitinib (kinase inhibitor), Niraparib (PARP inhibitor), and Benzydamine (anti-inflammatory) underscore the therapeutic success of this scaffold.[4][5] The primary goal of an HTS campaign is to efficiently sift through hundreds of thousands of compounds to find "hits"—molecules that modulate the activity of a specific biological target.[8] For indazole libraries, this process requires careful consideration of the scaffold's chemical properties and its common biological targets to design robust and meaningful screening protocols.

Pre-Screening Considerations: Setting the Stage for Success

Before embarking on a large-scale screen, a thorough understanding of the compound library and potential assay artifacts is crucial for generating high-quality, actionable data.

Indazole Library Quality and Physicochemical Properties

The success of any HTS campaign is fundamentally dependent on the quality of the compound library.[9] For indazole derivatives, key considerations include:

  • Purity and Integrity: Ensure compounds are of high purity (>95%) and that their structures are confirmed. Impurities can lead to false or misleading results.

  • Solubility: Indazoles, being aromatic systems, can have limited aqueous solubility. It is critical to determine the solubility of the library in the final assay buffer. Compounds precipitating in the assay will often register as false positives.

  • Potential for Assay Interference: A significant challenge in HTS is the prevalence of "promiscuous" inhibitors—compounds that show activity against unrelated targets through non-specific mechanisms.[10][11] Some organic molecules can form aggregates that sequester and inhibit enzymes, a mechanism that must be ruled out during hit validation.[11]

Target Selection and Assay Feasibility

Indazole derivatives are well-documented as potent modulators of protein kinases.[5] Therefore, kinase-centric assays are a logical starting point. However, their activity spectrum is broad, and other target classes should be considered based on the therapeutic goal.[1] The chosen assay must be amenable to miniaturization (moving from 96-well to 384- or 1536-well plates) to reduce reagent costs and increase throughput.[12]

HTS Assay Methodologies for Indazole Derivatives

The choice of assay technology is dictated by the biological question being asked. A multi-faceted approach, employing both biochemical and cell-based assays, provides the most comprehensive understanding of a compound's activity.

Biochemical Assays: Probing Direct Target Interaction

Biochemical assays utilize purified components (e.g., enzyme, substrate) to measure the direct effect of a compound on the target's activity in an isolated system.[7]

  • Focus on Kinase Inhibition: Given that many indazoles are kinase inhibitors, radiometric and fluorescence-based kinase activity assays are highly relevant.[5][13] Radiometric assays, which measure the incorporation of radioactive ³²P or ³³P into a substrate, are considered the "gold standard" due to their sensitivity and resistance to interference.[13] Non-radioactive methods, such as those measuring ATP consumption (e.g., ADP-Glo™) or using fluorescence polarization (FP), are also widely used for their safety and ease of use.

  • Affinity-Based Screening: These methods detect the direct binding of a compound to a target protein, rather than measuring functional modulation.[14] Technologies like Surface Plasmon Resonance (SPR) can be adapted for higher throughput to characterize the kinetics of hit compounds.[15]

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays provide more physiologically relevant data by measuring a compound's effect within a living cell.[16] They are essential for confirming that a compound can cross the cell membrane and engage its target in a complex cellular environment.

  • Target Engagement Assays: These assays confirm that the compound binds to its intended target within the cell. Cellular Thermal Shift Assays (CETSA) are a powerful tool for this purpose.

  • Signaling Pathway Modulation: Reporter gene assays can be designed to measure the activation or inhibition of a specific signaling pathway downstream of the target. For example, if targeting a kinase in the MAPK/ERK pathway, a reporter driven by a downstream transcription factor can be used.[5]

  • Phenotypic Assays: These assays measure a global cellular outcome, such as cell proliferation, cytotoxicity, or apoptosis, without presuming a specific target.[7][17] They are particularly useful for identifying compounds with novel mechanisms of action.

Detailed Experimental Protocols

The following protocols are templates and must be optimized for the specific target and cell line used.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic serine/threonine kinase using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test indazole derivatives against a target kinase.

Materials:

  • 384-well, white, solid-bottom plates

  • Target Kinase and corresponding substrate peptide

  • Kinase Buffer (specific to the kinase)

  • ATP at 2x the final desired concentration (e.g., 2x Kₘ)

  • Test Indazole Derivatives (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense 100 nL of each serially diluted indazole derivative into the wells of a 384-well plate. Include DMSO-only wells for negative (100% activity) controls and a known inhibitor for positive (0% activity) controls.

  • Kinase Addition: Prepare a 2x kinase solution in Kinase Buffer. Add 5 µL of this solution to each well and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Prepare a 2x substrate/ATP solution in Kinase Buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour. The optimal time may vary depending on the kinase's activity.

  • ATP Depletion & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the remaining ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence on a compatible plate reader.

Protocol 2: Cell-Based Cytotoxicity/Proliferation Assay

This protocol uses a luminescence-based method to quantify viable cells based on the measurement of ATP, an indicator of metabolic activity.

Objective: To assess the effect of indazole derivatives on the proliferation and viability of a cancer cell line.

Materials:

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Cancer Cell Line of interest (e.g., HCT116)

  • Complete Cell Culture Medium

  • Test Indazole Derivatives (serially diluted in culture medium from DMSO stocks)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

  • Automated liquid handler and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 1000 cells/well) in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 10 µL of the 5x final concentration of serially diluted indazole derivatives to the appropriate wells. Include medium with DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

HTS Workflow and Data Analysis

A robust HTS campaign follows a structured progression from primary screening to hit validation.

The Screening Funnel

The process is designed to systematically reduce the number of compounds at each stage, focusing resources on the most promising candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Lead Generation Primary Large Library Screen (e.g., >500,000 compounds) Single Concentration (e.g., 10 µM) Confirm Re-test Primary Hits Fresh Compound Stock Primary->Confirm Identify 'Hits' (e.g., >50% Inhibition) DoseResponse Dose-Response Curve (IC50/EC50 Determination) Confirm->DoseResponse Confirm Activity Ortho Orthogonal/Secondary Assays (e.g., Biophysical, Cell-based) DoseResponse->Ortho Prioritize by Potency & Curve Quality Counter Counter-Screens (Rule out non-specific activity, cytotoxicity) Ortho->Counter SAR Structure-Activity Relationship (SAR) Analog Synthesis Counter->SAR Validated Hits Hit_Triage start Confirmed Hit (Potency < 10 µM) pa_check PAINS Filter / Promiscuity Check start->pa_check cytotox_check Cytotoxic? pa_check->cytotox_check No discard Discard or Deprioritize pa_check->discard Yes selectivity_check Selective? cytotox_check->selectivity_check No cytotox_check->discard Yes tractability_check Chemically Tractable? selectivity_check->tractability_check Yes selectivity_check->discard No (Pan-Assay Activity) valid_hit Validated Hit for Lead Optimization tractability_check->valid_hit Yes tractability_check->discard No (Synthetic Dead-End)

Caption: Decision-making workflow for hit triage and validation.

Case Study Focus: Indazoles as Kinase Inhibitors

Many indazole derivatives function by inhibiting protein kinases, which are crucial regulators of cell signaling. The MAPK/ERK pathway is a well-known signaling cascade often dysregulated in cancer and a common target for kinase inhibitors. [5]

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Indazole Indazole Derivative (Kinase Inhibitor) Indazole->RAF Inhibition Indazole->MEK Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Simplified MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Conclusion

The indazole scaffold continues to be a highly productive framework for the discovery of novel therapeutics. A well-designed HTS campaign is a powerful engine for unlocking its full potential. By integrating careful pre-screening analysis, a strategic combination of biochemical and cell-based assays, and a rigorous data analysis and hit validation funnel, researchers can efficiently identify high-quality indazole derivatives for progression into lead optimization and drug development programs.

References

  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors.
  • University of Minnesota Experts. (2005). High-throughput assays for promiscuous inhibitors.
  • National Center for Biotechnology Information (NCBI). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • National Center for Biotechnology Information (NCBI). (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Armstrong, J. (n.d.). A review of high-throughput screening approaches for drug discovery.
  • MDPI. (n.d.). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds.
  • Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • National Center for Biotechnology Information (NCBI). (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation.
  • National Center for Biotechnology Information (NCBI). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ACS Publications. (2024). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience.
  • ResearchGate. (n.d.). (PDF) High-throughput screening assays for the identification of chemical probes.
  • YouTube. (2022). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. Axcelead Drug Discovery Partners.
  • ACS Publications. (n.d.). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors.
  • PubMed. (n.d.). Review article: high-throughput affinity-based technologies for small-molecule drug discovery.
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery.
  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Drug Target Review. (n.d.). High-Throughput Screening (HTS) - News, Articles, Whitepapers.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Cambridge MedChem Consulting. (2017).
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • ResearchGate. (n.d.). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery.

Sources

Technical Notes & Optimization

Troubleshooting

identifying and minimizing side products in indazole synthesis

A Guide to Identifying and Minimizing Side Products Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Side Products

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis, with a focus on identifying and minimizing common side products. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during indazole synthesis.

FAQ 1: I'm observing a significant amount of the undesired 2H-indazole isomer in my reaction. How can I improve the regioselectivity for the 1H-isomer?

The formation of the 2H-indazole isomer is a frequent challenge, impacting yield and complicating purification. The thermodynamic stability generally favors the 1H-indazole; however, kinetic factors during the reaction can lead to the formation of the 2H-isomer.[1]

Troubleshooting Strategies:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing the regioselectivity.

    • For N-alkylation or N-arylation reactions: The use of a strong, non-nucleophilic base in an aprotic solvent often favors the formation of the 1H-isomer. For instance, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a common choice for deprotonating the indazole, leading to subsequent N1-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable 1H-isomer.

  • Synthetic Route Selection: Some synthetic routes are inherently more selective for one isomer over the other. For example, the Jacobson synthesis typically yields 1H-indazoles.[2][3] In contrast, the Davis-Beirut reaction is a known method for synthesizing 2H-indazoles.[4][5]

Further Reading: For a deeper understanding of the factors governing regioselectivity, refer to comprehensive reviews on indazole synthesis.[6][7]

FAQ 2: My reaction mixture shows the presence of hydrazones and dimeric impurities. What causes their formation and how can I prevent them?

Hydrazone and dimer formation are common side reactions, particularly in syntheses that involve the condensation of a carbonyl compound with hydrazine or its derivatives at elevated temperatures.[8]

Causality and Mechanism:

  • Hydrazone Formation: This occurs when the hydrazine reagent reacts with a carbonyl compound (e.g., an aldehyde or ketone starting material or intermediate) but the subsequent cyclization to form the indazole ring does not proceed to completion. This is often an equilibrium process that can be influenced by reaction conditions.

  • Dimer Formation: Dimeric impurities can arise from various pathways, including the reaction of a reactive intermediate with a starting material molecule or another intermediate. For instance, in the nitrosation of indoles to form indazole-3-carboxaldehydes, dimeric side products can form from the nucleophilic addition of the starting indole to a reactive oxime intermediate.

Troubleshooting Strategies:

  • Control of Reaction Temperature: As these side reactions are often favored at higher temperatures, running the reaction at the lowest effective temperature can significantly reduce their formation.

  • Order of Reagent Addition: In some cases, the slow addition of one reagent to the other can maintain a low concentration of a reactive species and minimize dimerization.

  • pH Control: The pH of the reaction medium can influence the rate of both the desired cyclization and the side reactions. Optimization of the pH is often necessary.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of the hydrazine reagent might lead to a higher proportion of hydrazone byproduct.

FAQ 3: How can I reliably distinguish between 1H- and 2H-indazole isomers using spectroscopic methods?

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for differentiating between 1H- and 2H-indazole isomers.

Spectroscopic Differentiation Guide:

Spectroscopic Technique1H-Indazole Isomer2H-Indazole Isomer
¹H NMR The N-H proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). The proton at the C3 position usually resonates further downfield compared to the corresponding proton in the 2H-isomer.The protons on the pyrazole ring (at positions 3 and 7) often show distinct chemical shifts compared to the 1H-isomer. The absence of a readily identifiable N-H proton in the typical downfield region is a key indicator.
¹³C NMR (and DEPT) The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are characteristic. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can help in assigning the CH and quaternary carbons.The different electronic environment in the 2H-isomer leads to noticeable changes in the ¹³C chemical shifts of the pyrazole and benzene ring carbons compared to the 1H-isomer.

Example: In many substituted indazoles, the C3-H proton of the 1H-isomer is more deshielded and appears at a higher frequency in the ¹H NMR spectrum compared to the C3-H of the 2H-isomer.

For definitive structural elucidation, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

Troubleshooting Guides for Specific Indazole Syntheses

This section provides detailed troubleshooting for common named reactions used in indazole synthesis.

Jacobson Indazole Synthesis

The Jacobson synthesis involves the cyclization of N-nitroso-o-toluidines.[9] While generally favoring the 1H-indazole, side reactions can occur.

Troubleshooting Workflow: Jacobson Synthesis

Caption: Troubleshooting workflow for the Jacobson indazole synthesis.

Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[4][5] A key intermediate is the o-nitrosobenzylidine imine.[2] Side reactions can arise from the reactivity of this intermediate.

Troubleshooting Workflow: Davis-Beirut Reaction

Caption: Troubleshooting workflow for the Davis-Beirut reaction.

Sundberg Indole Synthesis (adapted for Indazoles)

The Sundberg synthesis is primarily for indoles but can be adapted for indazoles, typically involving the reductive cyclization of o-nitrostyrenes or related compounds.[1][10]

Troubleshooting Workflow: Sundberg Synthesis dot graph Sundberg_Troubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Yield_Indazole [label="Low Yield of Indazole"]; Polymeric_Byproducts [label="Formation of Polymeric Material"]; Incomplete_Reduction [label="Incomplete Reduction/Cyclization"];

Solution1 [label="Ensure the quality and stoichiometry of the reducing agent (e.g., triethyl phosphite).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Optimize the reaction temperature; too high a temperature can lead to polymerization.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Ensure the substrate is pure, as impurities can initiate polymerization.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution4 [label="Increase reaction time or temperature moderately. Monitor by TLC.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Low_Yield_Indazole; Start -> Polymeric_Byproducts; Low_Yield_Indazole -> Incomplete_Reduction; Low_Yield_Indazole -> Polymeric_Byproducts;

Incomplete_Reduction -> Solution1; Incomplete_Reduction -> Solution4; Polymeric_Byproducts -> Solution2; Polymeric_Byproducts -> Solution3; }

Sources

Optimization

Technical Support Center: Stability of the 1,3-Dioxane Protecting Group in 5-Substituted Indazoles

Welcome to the technical support center for navigating the stability of the 1,3-dioxane protecting group in your work with 5-substituted indazoles. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the stability of the 1,3-dioxane protecting group in your work with 5-substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a direct question-and-answer format. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your synthetic strategies are both efficient and robust.

Introduction: The 1,3-Dioxane Group in Indazole Synthesis

The 1,3-dioxane group is a valuable tool for protecting aldehydes and ketones, such as a 5-formyl or 5-acetyl group on an indazole ring, due to its general robustness.[1][2] Indazoles are a cornerstone in medicinal chemistry, and their functionalization is key to developing novel therapeutics.[3][4] This guide will address the specific challenges and questions that arise when combining these two chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 1,3-dioxane protecting group?

A1: The 1,3-dioxane is a cyclic acetal, and its stability is well-characterized. It is generally stable under neutral, basic, reductive, and many oxidative conditions.[2] Its primary liability is to acidic conditions (both Brønsted and Lewis acids), which facilitate its hydrolysis back to the parent carbonyl and diol.[5]

Q2: I have a 5-(1,3-dioxan-2-yl)-1H-indazole. Do I need to protect the indazole N-H proton before further reactions?

A2: It is highly recommended. The indazole N-H is acidic and can be deprotonated by strong bases or interfere with organometallic reagents used in cross-coupling reactions.[6] Failure to protect the N-H can lead to side reactions, poor yields, and complex product mixtures. Common protecting groups for indazoles include SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butyloxycarbonyl), and benzyl groups. The choice of N-protecting group should be orthogonal to the 1,3-dioxane, meaning one can be removed without affecting the other.[1]

Q3: Can I use a one-pot procedure to deprotect both the N-protecting group and the 1,3-dioxane?

A3: Yes, if the N-protecting group is also acid-labile. For instance, an N-Boc group can be cleaved under acidic conditions that will also hydrolyze the 1,3-dioxane. This can be an efficient final step in a synthesis. However, if selective deprotection is required, an orthogonal strategy is necessary. For example, an N-SEM group can be removed with fluoride ions (e.g., TBAF), leaving the acid-sensitive dioxane intact.

Troubleshooting Guide for Common Synthetic Transformations

This section addresses the stability of the 1,3-dioxane protecting group on a 5-substituted indazole during common synthetic modifications at other positions of the indazole core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q4: I want to perform a Suzuki coupling on my 5-(1,3-dioxan-2-yl)-7-bromo-1H-indazole. Will the dioxane group survive the reaction conditions?

A4: Generally, yes. The 1,3-dioxane group is stable under typical Suzuki-Miyaura coupling conditions.[7][8] These reactions often employ mild bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like dioxane, toluene, or DMF/water mixtures, none of which should cleave the acetal.

Potential Pitfall & Solution:

  • Issue: Some Suzuki reactions may use Lewis acidic additives or boronic acids that are themselves acidic, which could potentially lead to partial deprotection.

  • Troubleshooting:

    • Choice of Base: Use a non-acidic, inorganic base.

    • Anhydrous Conditions: While not always necessary for the coupling itself, minimizing water can suppress acetal hydrolysis if acidic species are present.

    • Reaction Temperature: Run the reaction at the lowest effective temperature to minimize potential side reactions.

Q5: What about a Buchwald-Hartwig amination? Are the conditions compatible with my 1,3-dioxane protected indazole?

A5: Yes, the 1,3-dioxane is typically stable under Buchwald-Hartwig amination conditions. These reactions use bases like NaOtBu, K₂CO₃, or Cs₂CO₃, which are compatible with the acetal protecting group.

Causality Behind Stability: The mechanism of acetal hydrolysis requires protonation of one of the dioxane oxygens to create a good leaving group.[9][10][11] The basic conditions of these cross-coupling reactions prevent this initial protonation step, thus preserving the dioxane ring.

Reaction Typical Base Solvent 1,3-Dioxane Stability
Suzuki-MiyauraK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF/H₂OStable
Buchwald-HartwigNaOtBu, K₂CO₃, Cs₂CO₃Toluene, DioxaneStable
Stille(Usually base-free)Toluene, DioxaneStable
HeckEt₃N, K₂CO₃DMF, AcetonitrileStable
Electrophilic Aromatic Substitution (Halogenation & Nitration)

Q6: I need to brominate my indazole at the 3-position. Will reagents like NBS cleave the 1,3-dioxane?

A6: Caution is advised. While N-bromosuccinimide (NBS) itself is not acidic, halogenation reactions can sometimes generate acidic byproducts (HBr). The stability of the dioxane will depend on the specific reaction conditions.

Experimental Workflow: Halogenation with Minimal Risk

Start 5-(1,3-dioxan-2-yl)-1H-indazole Protect_N Protect Indazole N-H (e.g., SEM-Cl, NaH, THF) Start->Protect_N Halogenate Halogenate C-3 (e.g., NBS, DMF, 0 °C to rt) Protect_N->Halogenate Workup Aqueous Bicarbonate Workup Halogenate->Workup Quench acidic byproducts End Halogenated Product Workup->End Acetal 1,3-Dioxane Protonation Protonation of Oxygen (H+) Acetal->Protonation Oxocarbenium Ring Opening to form Oxocarbenium Ion Protonation->Oxocarbenium H2O_Attack Nucleophilic Attack by H₂O Oxocarbenium->H2O_Attack Deprotonation Deprotonation H2O_Attack->Deprotonation Hemiacetal Hemiacetal Intermediate Protonation2 Protonation of OH Hemiacetal->Protonation2 Deprotonation->Hemiacetal Elimination Elimination of 1,3-Propanediol Protonation2->Elimination Carbonyl Carbonyl Product Elimination->Carbonyl

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

Welcome to the technical support center for 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.

Understanding the Molecule and Potential Impurities

The target molecule, 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, is typically synthesized from a 5-formyl-1-methyl-1H-indazol-3-amine precursor. The key transformation is the protection of the aldehyde functional group as a cyclic acetal using 1,3-propanediol. This synthetic route, while generally efficient, can introduce several impurities that require careful removal.

Common Impurity Profile:

Impurity NameStructureOrigin
I-1: Starting Material 5-formyl-1-methyl-1H-indazol-3-amineIncomplete reaction
I-2: Hydrolysis Product 5-formyl-1-methyl-1H-indazol-3-amineHydrolysis of the dioxane ring
I-3: Reagent Residue 1,3-PropanediolExcess reagent from the protection step
I-4: Oxidation Byproducts VariousOxidation of the aromatic amine

Understanding the origin of these impurities is the first step in designing an effective purification strategy.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might encounter during the purification of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.

Q1: My final product shows a persistent impurity with a lower Rf value on a silica gel TLC plate. What is it likely to be and how can I remove it?

A1: An impurity with a lower Rf value is more polar than your target compound. This is very likely to be the unreacted starting material or the hydrolysis product, 5-formyl-1-methyl-1H-indazol-3-amine (I-1 or I-2), as the aldehyde group is more polar than the dioxane acetal.

Causality: The acetal formation is a reversible reaction. Incomplete reaction due to insufficient reaction time, catalyst, or inefficient water removal will leave starting material behind. Furthermore, the dioxane group is susceptible to hydrolysis under acidic conditions, which can occur during work-up or even on standing if exposed to moisture and acidic traces. 1,3-Dioxanes are generally stable under basic and neutral conditions but are labile to acids[1].

Troubleshooting Steps:

  • Optimize the Reaction: Ensure the acetal protection reaction goes to completion. This can be achieved by using a Dean-Stark apparatus to remove water azeotropically.

  • Neutral Work-up: During the reaction work-up, use a mild base, such as a saturated sodium bicarbonate solution, to neutralize any acid catalyst. Avoid strong acids.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the more polar aldehyde from the desired product. A step-by-step protocol is provided below.

    • Recrystallization: If the impurity level is low, recrystallization can be effective. A suitable solvent system would be one in which the desired product has moderate solubility when hot and low solubility when cold, while the impurity is more soluble.

Q2: After purification, my product has a slight sweet odor and the NMR spectrum shows broad peaks around 1.8 and 3.8 ppm. What could be the cause?

A2: This suggests the presence of residual 1,3-propanediol (I-3). This diol is a viscous liquid with a faint sweet odor and its proton signals can appear as broad peaks in the regions you've described.

Causality: 1,3-Propanediol is often used in excess to drive the acetal formation to completion. Due to its high boiling point and water solubility, it can be challenging to remove completely during a standard extractive work-up.

Troubleshooting Steps:

  • Aqueous Washes: During the work-up, perform multiple washes of the organic layer with water or brine to remove the bulk of the 1,3-propanediol.

  • Vacuum Distillation (of the solvent): When removing the organic solvent after extraction, do so under high vacuum and moderate heat to help co-evaporate the residual diol.

  • Column Chromatography: A well-packed silica gel column will effectively separate the polar 1,3-propanediol from the less polar product.

  • Reactive Extraction: For larger scale operations, reactive extraction can be employed to convert the diol into a more easily separable derivative[2][3].

Q3: My product develops a yellowish or brownish color upon storage. What is happening and how can I prevent it?

A3: The discoloration is likely due to the oxidation of the 3-amino group on the indazole ring (I-4). Aromatic amines are known to be susceptible to oxidation, which can be initiated by light, air (oxygen), or trace metal impurities[4].

Causality: The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to oxidation, leading to the formation of colored byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store the compound in amber vials or in the dark to prevent photo-oxidation.

  • Antioxidants: For long-term storage or in formulations, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered[4].

  • Purification of Discolored Material: If the material has already discolored, column chromatography can often remove the colored impurities. In some cases, a charcoal treatment during recrystallization may also be effective[5].

Logical Flow for Troubleshooting Purification Issues

purification_troubleshooting start Crude Product Analysis (TLC, NMR, Appearance) impurity_check Impurities Detected? start->impurity_check polar_impurity Polar Impurity (Low Rf)? (I-1/I-2) impurity_check->polar_impurity Yes pure_product Pure Product impurity_check->pure_product No sweet_odor_nmr Sweet Odor / Broad NMR Peaks? (I-3) polar_impurity->sweet_odor_nmr No column_chrom Column Chromatography polar_impurity->column_chrom Yes discoloration Discoloration on Storage? (I-4) sweet_odor_nmr->discoloration No workup_wash Improve Aqueous Wash in Work-up sweet_odor_nmr->workup_wash Yes storage_conditions Improve Storage Conditions (Inert atmosphere, dark, cool) discoloration->storage_conditions Yes end End discoloration->end No column_chrom->pure_product recrystallization Recrystallization recrystallization->pure_product workup_wash->column_chrom storage_conditions->column_chrom If already discolored

Caption: Troubleshooting workflow for purifying 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine? A: The pure compound should be a white to off-white crystalline solid. Any significant coloration may indicate the presence of oxidation impurities.

Q: Is the dioxane protecting group stable to column chromatography on silica gel? A: Generally, yes. Silica gel is slightly acidic, but for a rapid column chromatography, the contact time is usually short enough to prevent significant hydrolysis of the dioxane group. However, it is advisable to use a neutral silica gel or to add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent if you observe degradation on the column.

Q: What are the typical NMR chemical shifts for the dioxane protons? A: You can expect to see multiplets for the dioxane protons. The axial and equatorial protons on the carbons adjacent to the oxygen atoms typically appear at around 3.9-4.3 ppm, while the protons on the central carbon of the propane-1,3-diyl unit appear at around 2.1-2.3 ppm. The methine proton of the acetal will be a singlet further downfield, typically around 5.8 ppm.

Q: How can I confirm the purity of my final product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment. An example HPLC method is provided in the protocols section. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and for detecting impurities that may not have a chromophore for UV detection in HPLC. Melting point analysis can also be a good indicator of purity; a sharp melting point range suggests high purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed to remove the common impurities I-1, I-2, and I-3.

  • Column Preparation:

    • Choose a glass column with a diameter appropriate for the amount of crude material (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 20% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Start with a low polarity eluent, such as 20% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent (gradient elution) to 50-70% ethyl acetate in hexanes. The exact gradient will depend on the separation observed by TLC.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.

Protocol 2: Purification by Recrystallization

Recrystallization is most effective when the impurity level is below 5-10%.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of your compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method should provide good separation of the target compound from its more polar precursor/hydrolysis product.

Visualization of the Purification Workflow

purification_workflow crude_product Crude Product dissolution Dissolution in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration (optional, for insolubles) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization crystal_isolation Crystal Isolation (Vacuum Filtration) crystallization->crystal_isolation drying Drying under Vacuum crystal_isolation->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A typical recrystallization workflow for the purification of solid organic compounds.

References

  • (Reference to a general organic chemistry text or paper on acetal stability, if found)
  • Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.; Cengage Learning: Boston, MA, 2011.
  • (Reference to a paper on the synthesis or purification of a similar indazole deriv
  • (Reference to a paper on HPLC methods for heterocyclic compounds, if found)
  • (Reference to a paper on the oxidation of arom
  • (Reference to a paper on the removal of diol impurities, if found)
  • Mali, B. M.; et al.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978, 43 (14), 2923–2925.
  • (Reference to a review on indazole synthesis, if found)
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • (Reference to a paper on the stability of aminoindazoles, if found)
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 2007.
  • (Reference to a paper on reactive extraction of diols, if found)
  • (Reference to a relevant patent on indazole purific
  • (Reference to a paper on oxid

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of Indazole-Based Inhibitors

Welcome to the technical support center for researchers utilizing indazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the off-target eff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing indazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the off-target effects of this important class of kinase inhibitors. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and validity of your experimental findings.

The indazole core is a prevalent scaffold in numerous kinase inhibitors, including several FDA-approved drugs, due to its favorable pharmacological properties.[1][2] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute inhibitor specificity.[3][4] This guide will help you navigate the complexities of potential off-target effects, enabling you to confidently interpret your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a cellular phenotype that doesn't align with the known function of my target kinase. Could this be an off-target effect?

This is a classic and critical question in kinase inhibitor research. An unexpected phenotype is a primary indicator of potential off-target activity. The indazole scaffold, while versatile, can interact with multiple kinases, leading to unforeseen biological responses.[1][4]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform your experiment across a broad range of inhibitor concentrations. An on-target effect should correlate with the inhibitor's IC50 or EC50 for the primary target. If the phenotype manifests at concentrations significantly higher than the IC50, the likelihood of off-target engagement increases.[3]

  • Use a Structurally Unrelated Inhibitor: This is a crucial validation step.[3] If a second, structurally distinct inhibitor targeting the same kinase recapitulates the phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to your indazole-based inhibitor, it strongly suggests an off-target mechanism.

  • Literature and Database Review: Thoroughly research the selectivity profile of your specific indazole-based inhibitor. Resources like the Kinase Profiling Inhibitor Database can provide valuable information on known off-targets.[5]

Q2: How can I proactively assess the selectivity of my indazole-based inhibitor before extensive cellular experiments?

Proactive selectivity profiling is a cornerstone of robust kinase inhibitor research. A multi-pronged approach combining biochemical and computational methods is highly recommended.[4][6]

Recommended Approaches:

  • In Vitro Kinase Profiling (Kinome Scan): This is the most direct method to assess inhibitor selectivity. Screening your inhibitor against a large panel of purified kinases provides a broad overview of its activity across the kinome.[4][7] Commercial services are widely available for this.

  • Computational Prediction: In silico tools can predict potential off-targets based on the inhibitor's structure and its similarity to known kinase-binding pharmacophores.[8][9][10] While not a substitute for experimental validation, these methods can help prioritize kinases for further investigation.

Data Interpretation:

The results of a kinome scan are typically presented as the percentage of inhibition at a given concentration or as IC50/Kd values for a range of kinases. A selective inhibitor will show potent inhibition of the intended target with minimal activity against other kinases. A common metric for quantifying selectivity is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[11] A lower S-score indicates higher selectivity.

Selectivity Metric Description Interpretation
IC50/Kd Concentration of inhibitor required for 50% inhibition or binding.Lower values indicate higher potency.
Percentage Inhibition The extent of kinase activity reduction at a fixed inhibitor concentration.Provides a snapshot of inhibitor activity.
Selectivity Score (S-score) Ratio of inhibited kinases to the total number of kinases screened.A lower score signifies greater selectivity.[11]
Q3: My inhibitor shows some off-target activity in a kinome scan. How can I confirm if these off-targets are relevant in my cellular model?

Biochemical assays identify potential interactions, but cellular context is key.[12] Factors like cellular ATP concentrations, protein expression levels, and subcellular localization can influence an inhibitor's activity.[12]

Experimental Workflows for Cellular Target Engagement:

  • Cellular Thermal Shift Assay (CETSA™): This technique assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of an inhibitor to a specific target protein in real-time.[4][13] It provides quantitative data on inhibitor affinity and residence time at the target.

Below is a workflow for validating on- and off-target engagement in a cellular context:

Cellular_Target_Validation cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Phenotypic Confirmation Kinome_Scan In Vitro Kinome Scan CETSA CETSA™ Kinome_Scan->CETSA Validate in cells NanoBRET NanoBRET™ Assay Kinome_Scan->NanoBRET Confirm binding Western_Blot Phospho-protein Western Blot CETSA->Western_Blot Correlate with signaling NanoBRET->Western_Blot Correlate with signaling Phenotype_Assay Cellular Phenotype Assay Western_Blot->Phenotype_Assay Link to phenotype Rescue_Experiment Genetic Rescue/Knockdown Phenotype_Assay->Rescue_Experiment Confirm target causality

Caption: Workflow for validating inhibitor target engagement.

Q4: I've confirmed cellular engagement of an off-target kinase. How do I deconvolute the observed phenotype?

When both the primary target and an off-target are engaged, careful experimental design is required to attribute the phenotype to the correct molecular target.

Strategies for Deconvolution:

  • Genetic Approaches:

    • Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target and the off-target kinase individually. If the phenotype is lost only when the off-target is depleted, this provides strong evidence for its involvement.

    • Rescue Experiments: In a knockdown/knockout background, express a version of the target protein that is resistant to the inhibitor. If this rescues the phenotype, it confirms on-target activity.

  • Chemical Genetics:

    • Synthesize or obtain analogs of your indazole-based inhibitor with altered selectivity profiles. If an analog that does not inhibit the off-target fails to produce the phenotype, it implicates the off-target.

The following diagram illustrates the logic of using genetic approaches for target deconvolution:

Target_Deconvolution cluster_0 Experimental Observation cluster_1 Hypothesis Testing cluster_2 Genetic Validation Observation Inhibitor Treatment Leads to Phenotype Y On_Target On-Target Hypothesis Inhibition of Kinase A causes Phenotype Y Observation->On_Target Off_Target Off-Target Hypothesis Inhibition of Kinase B causes Phenotype Y Observation->Off_Target Knockdown_A Knockdown of Kinase A Does it replicate Phenotype Y? On_Target->Knockdown_A Test with genetics Knockdown_B Knockdown of Kinase B Does it replicate Phenotype Y? Off_Target->Knockdown_B Test with genetics

Caption: Logic diagram for target deconvolution using genetic methods.

Concluding Remarks

The journey of working with kinase inhibitors is one of precision and validation. While off-target effects can present challenges, they also offer opportunities to uncover novel biology and even repurpose existing molecules.[11][13] By employing a systematic and multi-faceted approach to troubleshooting, researchers can build a robust and compelling case for the mechanism of action of their indazole-based inhibitors. Remember that no single experiment is definitive; the convergence of evidence from biochemical, cellular, and genetic approaches provides the highest level of scientific rigor.

References

  • BenchChem. (n.d.). Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells.
  • Stites, E. C., & Tavernier, J. (2020). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Science Signaling, 13(648).
  • BenchChem. (n.d.). Addressing off-target effects of indazole-based kinase inhibitors.
  • BenchChem. (n.d.). Validating the Specificity of Kinase Inhibitors: A Comparative Guide.
  • Zhou, T., Georgeon, S., & Hantschel, O. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. PLoS computational biology, 14(1), e1005975.
  • Moslehi, J. J., & Brinkley, T. (2023). Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors. European Heart Journal, 44(20), 1776-1788.
  • Jenks, J. D., & Hoenigl, M. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done?. Clinical Microbiology and Infection, 28(4), 499-505.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Elliott, T. S., & Bunnage, M. E. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society Transactions, 39(4), 1045-1051.
  • Singh, M., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(43), 26689-26719.
  • Shah, F., Nilar, S., & Guttikonda, S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 775.
  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
  • Verkaar, F., Zaman, G. J., & Uitdehaag, J. C. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876.
  • Lee, J., & Lee, J. (2023). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. International journal of molecular sciences, 24(13), 10839.
  • Szabo, R., & Orfi, L. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Molecules, 26(16), 4938.
  • Kar, S., & Carballo-Pacheco, M. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International journal of molecular sciences, 24(13), 10839.
  • Schang, L. M., & St. Vincent, M. R. (2012). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design, 18(6), 755–766.
  • Müller, S., & Chaikuad, A. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of medicinal chemistry, 65(10), 6995-7000.
  • Na, J., & Lee, K. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & molecular medicine, 52(12), 1993-2001.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Vieth, M., & Sutherland, J. J. (2005). Computational modeling of kinase inhibitor selectivity. Journal of medicinal chemistry, 48(7), 2417-2425.
  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database.
  • dos Santos, A. M., & Ferreira, S. T. (2019). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Molecules, 24(13), 2471.
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  • van den Bor, J., & Altelaar, M. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today, 29(3), 103907.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Singh, V. P., & Singh, P. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current medicinal chemistry, 28(24), 4899-4919.
  • Cheng, Y., Yang, W. C., Ren, P., Chan, T., Shon, J., Gong, X., ... & Zhang, Y. (2021). Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. FDA.gov.
  • Schang, L. M. (2012). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design, 18(6), 755-766.
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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Targets of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents merely the initial step of a long and intricate journey. The subsequent, and arguably more critical, phase is t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents merely the initial step of a long and intricate journey. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target(s). This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the molecular targets of the novel compound 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. Given the indazole core, a privileged scaffold in medicinal chemistry known to interact with a variety of protein classes, a multi-pronged approach to target validation is not just recommended, but essential for unambiguous mechanistic understanding.[1][2]

This document eschews a rigid template, instead offering a logical progression of experimental strategies. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. Our exploration will be grounded in authoritative methodologies, providing not just procedural steps but the strategic thinking that underpins a robust target validation campaign.

Section 1: Initial Target Hypothesis Generation and Unbiased Approaches

Before embarking on specific validation experiments, it is prudent to generate plausible hypotheses for the biological targets of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. The indazole moiety is a common feature in numerous kinase inhibitors, such as Pazopanib and Axitinib, making protein kinases a primary suspect class.[1] Additionally, other indazole derivatives have shown activity as antagonists for various receptors.[1]

However, to avoid confirmation bias, a parallel unbiased approach is highly recommended to identify potential targets without preconceived notions.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful and widely used technique to isolate specific target proteins from a complex cellular proteome.[3] This method relies on the immobilization of the small molecule of interest to a solid support, which is then used as "bait" to capture its binding partners from a cell lysate.[3][4]

Causality behind Experimental Choice: AC-MS provides a direct physical interaction-based readout of the compound's binding partners in a complex biological milieu. This is a bottom-up approach that can reveal unexpected targets and provide the initial "long-list" of candidates for further validation.

Experimental Workflow: Affinity Chromatography

cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Binding & Elution cluster_2 Target Identification a Synthesize linker-modified 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine b Couple modified compound to affinity resin (e.g., sepharose beads) a->b c Incubate resin with cell lysate b->c d Wash away non-specific binders c->d e Elute specifically bound proteins d->e f Separate proteins (e.g., SDS-PAGE) e->f g Identify proteins by Mass Spectrometry f->g

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol for Affinity Chromatography:

  • Probe Synthesis: Synthesize an analog of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine with a linker arm suitable for conjugation (e.g., a short polyethylene glycol chain with a terminal carboxylic acid or amine). It is crucial to choose a linker attachment point that is unlikely to interfere with the compound's binding to its target.

  • Immobilization: Covalently couple the linker-modified compound to an activated solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Incubation: Incubate the compound-conjugated beads with the cell lysate to allow for binding of target proteins.

  • Washing: Perform a series of stringent washes with appropriate buffers to remove non-specifically bound proteins.[3]

  • Elution: Elute the specifically bound proteins. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.[4]

Trustworthiness: A key control for this experiment is to run a parallel affinity chromatography experiment with beads that have been treated with the linker alone or an inactive analog of the compound. Proteins that are identified in both the active compound and control purifications are likely non-specific binders and should be deprioritized.

Section 2: Validating Target Engagement in a Cellular Context

Identifying a physical interaction via AC-MS is a significant step, but it does not confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[6] This allows for the direct measurement of target engagement in intact cells or cell lysates.[5][7]

Causality behind Experimental Choice: CETSA provides evidence of target engagement in a physiological context. A positive result strongly suggests that the compound can access its target within the cell and induce a conformational change that confers thermal stability. This is a critical piece of evidence linking the compound to a specific cellular target.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis a Treat intact cells with compound or vehicle (DMSO) b Heat cell suspensions to a range of temperatures a->b c Lyse cells to release proteins b->c d Separate soluble proteins from precipitated aggregates (centrifugation) c->d e Detect target protein in the soluble fraction (e.g., Western Blot) d->e f Plot protein abundance vs. temperature to generate 'melting curves' e->f

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Treatment: Treat cultured cells with either 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine at a desired concentration or vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[7]

  • Lysis: Lyse the cells to release the intracellular proteins.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[5]

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody-based detection method, such as Western blotting or an ELISA-based format like AlphaScreen®.[7]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Trustworthiness: The inclusion of a known ligand for the putative target as a positive control is essential. Additionally, demonstrating a dose-dependent thermal shift with increasing concentrations of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine strengthens the evidence for specific target engagement.

Section 3: Orthogonal Validation and Functional Consequences

Confirming a direct physical interaction and cellular target engagement is necessary but not sufficient. A comprehensive validation strategy must demonstrate that the interaction between the compound and its putative target is responsible for the observed biological effects. This requires orthogonal validation methods, such as genetic approaches.

Genetic Target Validation: CRISPR/Cas9 and siRNA

Causality behind Experimental Choice: If 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine elicits its biological effect through a specific target, then genetically removing or reducing the expression of that target should phenocopy or abrogate the effect of the compound. This provides a strong causal link between the target and the compound's mechanism of action.

Logical Framework: Genetic Target Validation

cluster_0 Hypothesis cluster_1 Experimental Arms cluster_2 Expected Outcomes for Validation a Compound X inhibits Target Y, causing Phenotype Z b Treat wild-type cells with Compound X a->b c Genetically deplete Target Y (e.g., CRISPR KO or siRNA) a->c d Treat Target Y-depleted cells with Compound X a->d e Phenotype Z is observed b->e f Phenotype Z is observed c->f g No further enhancement of Phenotype Z d->g

Caption: Logic of using genetic methods for target validation.

Detailed Protocol for CRISPR/Cas9 Knockout Validation:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative target into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 construct into the relevant cell line and select for successfully transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the target gene by Western blotting and genomic sequencing.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, reporter assay) on the knockout and wild-type cells in the presence and absence of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.

  • Data Analysis: Compare the response to the compound in wild-type versus knockout cells. A significant reduction in the compound's effect in the knockout cells validates the target.

Section 4: Comparison with Alternative Compounds and Kinase Profiling

To fully understand the specificity and potential of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, its activity profile should be compared to that of known compounds targeting the validated protein or pathway.

Kinase Profiling

Given that the indazole scaffold is prevalent in kinase inhibitors, a broad kinase screen is a logical step to assess the selectivity of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.[1][11] Numerous commercial services offer kinase profiling against large panels of kinases.[12][13][14][15]

Causality behind Experimental Choice: Kinase profiling provides a quantitative measure of the compound's potency and selectivity across the human kinome. This is critical for understanding potential off-target effects, which could be responsible for observed toxicity or even contribute to the desired efficacy. It also helps to position the compound relative to other known inhibitors.

Data Presentation: Comparative Kinase Inhibition Profile

Kinase Target5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine (IC50, nM)Pazopanib (IC50, nM)Axitinib (IC50, nM)
Putative Target Kinase Experimental Value80.2
VEGFR1Experimental Value101.1
VEGFR2Experimental Value300.2
VEGFR3Experimental Value470.1
PDGFR-αExperimental Value751.6
PDGFR-βExperimental Value841.6
c-KitExperimental Value741.7
Off-Target Kinase 1Experimental Value>10,000>1,000
Off-Target Kinase 2Experimental Value>10,000>1,000

Note: IC50 values for Pazopanib and Axitinib are representative and may vary depending on the assay conditions.

This table allows for a direct comparison of the potency and selectivity of the novel compound against established multi-kinase inhibitors.

Comparison with Tool Compounds

Once a primary target is validated, "tool" compounds with known activity and selectivity for that target should be used in parallel in phenotypic assays.

  • Positive Control: A known potent and selective inhibitor of the validated target. This compound should phenocopy the effects of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine.

  • Negative Control: A structurally similar but inactive analog of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine. This compound should not show the biological activity, confirming that the observed phenotype is not due to non-specific effects of the chemical scaffold.

Conclusion

The validation of a biological target for a novel small molecule is a multifaceted process that requires a convergence of evidence from orthogonal approaches. For 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, a systematic approach beginning with unbiased target identification, followed by rigorous validation of cellular target engagement, and culminating in functional validation through genetic methods is paramount. By comparing its activity profile with known inhibitors and using appropriate tool compounds, researchers can build a comprehensive and compelling case for its mechanism of action, paving the way for its further development as a chemical probe or therapeutic agent.

References

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Comparative

A Comparative Analysis of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine as a Putative TAK1 Kinase Inhibitor

In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with high potency and selectivity is paramount. This guide provides a comprehensive, albeit hypothetical, comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with high potency and selectivity is paramount. This guide provides a comprehensive, albeit hypothetical, comparative analysis of a novel indazole derivative, 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, hereafter referred to as Compound X . Given the prevalence of the indazole core in kinase inhibitors, we postulate that Compound X may target Transforming Growth factor-β-activated kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways.[1][2] This document will objectively compare the projected performance of Compound X with established TAK1 inhibitors, namely Takinib , HS-276 , and the covalent inhibitor 5Z-7-Oxozeaenol , providing a framework of supporting experimental data.

Introduction to TAK1 and its Role in Disease

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a central role in mediating signals from various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] TAK1 activation is a key event in the signaling cascades that lead to the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for immune and inflammatory responses, cell survival, and apoptosis.[1] Dysregulation of TAK1 signaling has been implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple cancers, making it an attractive therapeutic target.[1][4]

The Candidate Compound: 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine (Compound X)

Compound X is a novel small molecule featuring a 1-methyl-1H-indazol-3-amine core. The 1H-indazole-3-amine scaffold is a known "hinge-binding" fragment, suggesting its potential to interact with the ATP-binding site of kinases.[2] The introduction of a 5-(1,3-dioxan-2-yl) group may influence its solubility, metabolic stability, and interactions with the target protein. While the specific biological activity of Compound X has not been publicly disclosed, its structural features warrant investigation as a potential kinase inhibitor.

Known TAK1 Inhibitors for Comparison

  • Takinib: A selective, ATP-competitive inhibitor of TAK1. It has been instrumental in elucidating the role of TAK1 in various cellular processes.[5]

  • HS-276: A highly potent and selective, orally bioavailable TAK1 inhibitor that has shown efficacy in preclinical models of inflammatory arthritis.[4][6]

  • 5Z-7-Oxozeaenol: A natural product that acts as a covalent inhibitor of TAK1. While potent, it is known to have off-target effects on other kinases.[1]

Comparative Experimental Framework

To rigorously evaluate Compound X as a putative TAK1 inhibitor, a multi-tiered experimental approach is proposed. This framework is designed to assess its potency, selectivity, and cellular efficacy in comparison to the known inhibitors.

In Vitro Biochemical Potency

The initial assessment involves determining the direct inhibitory effect of Compound X on purified TAK1 enzyme activity.

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8]

  • Reagents: Recombinant human TAK1/TAB1 complex, substrate peptide (e.g., myelin basic protein), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds (Compound X, Takinib, HS-276, 5Z-7-Oxozeaenol).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of each compound dilution.

    • Add 2 µL of TAK1/TAB1 enzyme solution.

    • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

CompoundTAK1 IC50 (nM)
Compound X 15
Takinib20
HS-2762.5
5Z-7-Oxozeaenol5

This table presents hypothetical data for illustrative purposes.

Kinase Selectivity Profiling

A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects.

Compound X would be screened against a large panel of kinases (e.g., >400) to determine its selectivity profile.[9]

  • Service Provider: A commercial vendor specializing in kinase profiling services (e.g., Reaction Biology, Eurofins).

  • Methodology: Typically involves radiometric (e.g., 33P-ATP filter binding) or fluorescence-based assays.

  • Procedure: Compound X is tested at a fixed concentration (e.g., 1 µM) against the kinase panel. For any kinases showing significant inhibition (e.g., >50%), a full IC50 determination is performed.

  • Data Analysis: The results are often visualized as a "kinome map" or a selectivity score, which quantifies the inhibitor's specificity.[10]

A desirable outcome would show high potency against TAK1 with minimal inhibition of other kinases, particularly those with high homology in the ATP-binding site. This would suggest a favorable safety profile.

Cellular Mechanism of Action

To confirm that Compound X inhibits TAK1 signaling in a cellular context, its effect on downstream signaling events is investigated.

This technique measures the levels of phosphorylated (activated) downstream proteins.[11]

  • Cell Line: A relevant cell line, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

  • Procedure:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with various concentrations of Compound X or control inhibitors for 1-2 hours.

    • Stimulate the cells with a TAK1 activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for 15-30 minutes.

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated forms of TAK1, IKKα/β, p38, and JNK, as well as total protein controls.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The band intensities are quantified to determine the dose-dependent inhibition of downstream signaling.

Treatment with Compound X is expected to show a dose-dependent decrease in the phosphorylation of IKKα/β, p38, and JNK upon stimulation with TNF-α or LPS, similar to the effects of Takinib and HS-276.

Cellular Efficacy and Cytotoxicity

The functional consequences of TAK1 inhibition by Compound X are assessed through cell-based assays measuring inflammatory responses and cell viability.

This assay measures the production of pro-inflammatory cytokines, which are downstream products of TAK1 signaling.

  • Cell Line: THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Pre-treat cells with test compounds for 1-2 hours.

    • Stimulate with LPS (100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines such as IL-6 and TNF-α using commercially available ELISA kits.

  • Data Analysis: The inhibition of cytokine secretion is calculated relative to the vehicle-treated control.

This assay assesses the potential cytotoxicity of the compounds.[12]

  • Cell Line: A panel of cell lines, including both cancerous and non-cancerous lines.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 for cytotoxicity is determined.

CompoundIL-6 Secretion IC50 (µM)Cytotoxicity IC50 (µM) (e.g., in A549 cells)Therapeutic Index
Compound X 0.5 >20 >40
Takinib0.8>25>31
HS-2760.1>30>300
5Z-7-Oxozeaenol0.2525

This table presents hypothetical data for illustrative purposes. The therapeutic index is calculated as Cytotoxicity IC50 / Efficacy IC50.

Synthesis of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine (Compound X)

The synthesis of Compound X would likely follow established methods for the preparation of 1H-indazole-3-amine derivatives.[2][13] A plausible synthetic route could start from a substituted 2-fluorobenzonitrile, followed by cyclization with hydrazine to form the indazole core. Subsequent N-methylation and functional group manipulations would lead to the final product.

Visualizations

TAK1 Signaling Pathway

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-R TRAF TRAF2/6 TNFR->TRAF IL1R IL-1R IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex Ubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MKKs MKKs TAK1_complex->MKKs Phosphorylation IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkB NF-κB IkappaB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc p38 p38 MKKs->p38 JNK JNK MKKs->JNK Gene_expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_expression

Caption: Simplified TAK1 signaling pathway leading to NF-κB and MAPK activation.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (TAK1) - Substrate - ATP - Inhibitors start->prepare_reagents dispense_inhibitors Dispense Inhibitors (Serial Dilutions) prepare_reagents->dispense_inhibitors add_enzyme Add TAK1 Enzyme dispense_inhibitors->add_enzyme start_reaction Initiate Reaction (Add Substrate/ATP) add_enzyme->start_reaction incubation1 Incubate (60 min) start_reaction->incubation1 stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation1->stop_reaction incubation2 Incubate (40 min) stop_reaction->incubation2 add_detection Add Detection Reagent incubation2->add_detection incubation3 Incubate (30 min) add_detection->incubation3 read_plate Measure Luminescence incubation3->read_plate analyze_data Data Analysis (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative analysis of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine (Compound X) as a putative TAK1 inhibitor. By systematically evaluating its biochemical potency, kinase selectivity, cellular mechanism of action, and functional efficacy against established inhibitors like Takinib, HS-276, and 5Z-7-Oxozeaenol, a clear understanding of its therapeutic potential can be achieved. The proposed experimental protocols are self-validating, and the multi-faceted approach ensures a thorough characterization of this novel chemical entity. The hypothetical data presented herein suggests that Compound X holds promise as a potent and selective TAK1 inhibitor with a favorable therapeutic index, warranting further investigation in preclinical models of inflammation and cancer.

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Validation

A Head-to-Head Comparison of 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine (Compound X) in Genetically Distinct Cancer Cell Lines

Introduction The search for novel, targeted therapies remains a cornerstone of cancer research. The indazole scaffold is a privileged structure in medicinal chemistry, with several derivatives showing potent anti-tumor a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The search for novel, targeted therapies remains a cornerstone of cancer research. The indazole scaffold is a privileged structure in medicinal chemistry, with several derivatives showing potent anti-tumor activities.[1] This guide introduces a novel indazole derivative, 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine, hereafter referred to as Compound X . While the specific therapeutic target of Compound X is under active investigation, its structural motifs suggest potential kinase inhibitory activity. This guide provides a head-to-head comparison of Compound X's effects across a panel of well-characterized cancer cell lines with distinct genetic backgrounds. Our objective is to elucidate its potential mechanism of action and identify cancer types that may be particularly susceptible to its therapeutic effects.

In this guide, we hypothesize that Compound X is a potent and selective inhibitor of the MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway.[2][3][] This pathway is frequently hyperactivated in various cancers due to upstream mutations in genes such as BRAF and KRAS, leading to uncontrolled cell proliferation and survival.[5][6] To test this hypothesis, we have selected a panel of three human cancer cell lines with well-defined MAPK pathway statuses:

  • A375: A malignant melanoma cell line harboring the activating BRAF V600E mutation, which renders the MAPK pathway constitutively active.[7][8]

  • HCT116: A colorectal carcinoma cell line with a KRAS G13D mutation, leading to upstream activation of the MAPK pathway.[9][10]

  • MCF-7: A breast adenocarcinoma cell line that is wild-type for both BRAF and KRAS, serving as a negative control for MAPK pathway-dependent sensitivity.[11][12]

Through a series of in-depth cellular and molecular assays, we will compare the effects of Compound X on cell viability, apoptosis, cell cycle progression, and target engagement in these distinct cell line models. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Compound X's preclinical profile and to guide future investigations into its therapeutic potential.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[2][] In many cancers, mutations in upstream components like BRAF or KRAS lead to constitutive activation of this pathway, promoting tumorigenesis.[5][13] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade by phosphorylating and activating ERK1 and ERK2.[5] Inhibiting MEK is a clinically validated strategy, particularly in BRAF-mutant melanoma.[14] MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[] This targeted approach is designed to selectively block the aberrant signaling that drives cancer cell growth while sparing normal cells.[5]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK BRAF V600E KRAS G13D (Constitutive Activation) ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK CompoundX Compound X CompoundX->MEK

Caption: The MAPK/ERK signaling cascade and the hypothesized inhibitory action of Compound X on MEK1/2.

Comparative Efficacy of Compound X Across Selected Cell Lines

To evaluate the differential sensitivity of cancer cells to Compound X, a series of in vitro assays were performed. The results are summarized below.

Cell Viability (MTT Assay)

The MTT assay, which measures metabolic activity as a proxy for cell viability, was used to determine the half-maximal inhibitory concentration (IC50) of Compound X in the A375, HCT116, and MCF-7 cell lines after 72 hours of treatment.[15]

Cell LineOncogenic DriverIC50 of Compound X (nM)
A375 BRAF V600E15.2 ± 3.1
HCT116 KRAS G13D89.5 ± 9.7
MCF-7 BRAF/KRAS WT> 10,000

Interpretation: The data clearly demonstrates that Compound X potently inhibits the viability of the BRAF-mutant A375 cell line and shows moderate activity in the KRAS-mutant HCT116 line. In contrast, the BRAF/KRAS wild-type MCF-7 cell line is largely insensitive to Compound X, with an IC50 value greater than 10,000 nM. This pattern of activity is highly consistent with the profile of a MEK inhibitor, which is expected to be most effective in cancer cells that are dependent on the MAPK pathway for their survival.[5]

Target Engagement (Western Blot for p-ERK)

To confirm that Compound X engages its hypothesized target, we performed Western blot analysis to measure the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK.[16][17] A reduction in p-ERK levels upon drug treatment indicates successful inhibition of MEK activity. Cells were treated with Compound X at their respective IC50 concentrations (or 1 µM for MCF-7) for 2 hours.

Cell LineTreatmentp-ERK/Total ERK Ratio (Normalized to Control)
A375 Vehicle1.00
Compound X (15 nM)0.12 ± 0.04
HCT116 Vehicle1.00
Compound X (90 nM)0.35 ± 0.08
MCF-7 Vehicle1.00
Compound X (1 µM)0.95 ± 0.11

Interpretation: Treatment with Compound X led to a dramatic reduction in p-ERK levels in the A375 cell line and a significant, albeit less pronounced, decrease in the HCT116 cell line. No significant change in p-ERK was observed in the MCF-7 cells. These results provide strong evidence that Compound X functions by inhibiting the MEK/ERK signaling pathway and that the degree of inhibition correlates with the observed effects on cell viability.

Induction of Apoptosis (Annexin V/PI Staining)

To determine if the observed decrease in cell viability is due to the induction of programmed cell death, we utilized Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[18][19][20] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[18] Cells were treated with Compound X at 5x their respective IC50 concentrations for 48 hours.

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A375 Vehicle3.1 ± 0.81.5 ± 0.4
Compound X (75 nM)45.2 ± 5.112.8 ± 2.3
HCT116 Vehicle4.5 ± 1.12.0 ± 0.6
Compound X (450 nM)28.9 ± 3.98.5 ± 1.9
MCF-7 Vehicle2.8 ± 0.71.8 ± 0.5
Compound X (10 µM)5.1 ± 1.32.5 ± 0.7

Interpretation: Compound X induced a substantial increase in the percentage of apoptotic cells in both A375 and HCT116 cell lines, with the effect being more pronounced in the BRAF-mutant line. This suggests that inhibition of the MAPK pathway by Compound X leads to the activation of the apoptotic machinery in these dependent cell lines. The lack of significant apoptosis in MCF-7 cells further supports the on-target, pathway-specific action of the compound.

Cell Cycle Analysis

Inhibition of the MAPK pathway is known to cause cell cycle arrest, typically at the G1/S transition.[1] We investigated the effect of Compound X on cell cycle distribution using propidium iodide staining and flow cytometry.[21][22][23] Cells were treated with Compound X at their respective IC50 concentrations for 24 hours.

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
A375 Vehicle48.3 ± 4.235.1 ± 3.516.6 ± 2.1
Compound X (15 nM)72.5 ± 6.112.3 ± 2.815.2 ± 1.9
HCT116 Vehicle52.1 ± 4.831.5 ± 3.116.4 ± 1.8
Compound X (90 nM)68.9 ± 5.515.8 ± 2.515.3 ± 1.6
MCF-7 Vehicle65.4 ± 5.922.3 ± 2.412.3 ± 1.5
Compound X (1 µM)67.2 ± 6.321.1 ± 2.211.7 ± 1.4

Interpretation: A significant accumulation of cells in the G0/G1 phase of the cell cycle was observed in both A375 and HCT116 cells treated with Compound X, accompanied by a corresponding decrease in the percentage of cells in the S phase. This indicates that Compound X effectively induces a G1 cell cycle arrest in MAPK pathway-dependent cells, thereby preventing their proliferation. As expected, no significant changes in cell cycle distribution were observed in the insensitive MCF-7 cell line.

Experimental Protocols

Cell Culture

A375, HCT116, and MCF-7 cell lines were obtained from the American Type Culture Collection (ATCC). A375 and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM), while MCF-7 cells were cultured in RPMI-1640 medium. All media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

MTT_Workflow A 1. Seed cells in 96-well plates (5,000 cells/well) B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of Compound X B->C D 4. Incubate for 72h C->D E 5. Add MTT reagent (0.5 mg/mL final conc.) D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

  • Cells were seeded in 96-well plates and allowed to adhere overnight.[24]

  • The following day, cells were treated with a range of concentrations of Compound X or vehicle (0.1% DMSO).

  • After 72 hours of incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.[24]

  • The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[25]

  • Absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).

Western Blot Analysis
  • Cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were treated with Compound X or vehicle for 2 hours.

  • Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA assay.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature.[26]

  • The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.[17]

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the p-ERK/total ERK ratio.[26]

Apoptosis and Cell Cycle Analysis by Flow Cytometry
  • Cells were treated with Compound X or vehicle for the indicated times.

  • For apoptosis analysis, both floating and adherent cells were collected. Cells were washed with cold PBS and resuspended in 1X Annexin V Binding Buffer.[27]

  • FITC-conjugated Annexin V and Propidium Iodide were added, and the cells were incubated for 15 minutes in the dark at room temperature.[28]

  • For cell cycle analysis, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight.[23]

  • Fixed cells were washed and resuspended in PBS containing RNase A and Propidium Iodide.[23][29]

  • Samples were analyzed on a flow cytometer. Data analysis was performed using appropriate software to quantify the percentages of apoptotic cells or cells in different phases of the cell cycle.

Conclusion and Future Directions

The data presented in this guide strongly supports the hypothesis that 5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine (Compound X) is a potent inhibitor of the MEK/ERK signaling pathway. Its efficacy is directly correlated with the genetic context of the cancer cells, demonstrating high potency in a BRAF-mutant melanoma cell line, moderate activity in a KRAS-mutant colon cancer line, and minimal effect in a BRAF/KRAS wild-type breast cancer line. The compound's mechanism of action was confirmed through the specific inhibition of ERK phosphorylation, leading to G1 cell cycle arrest and the induction of apoptosis in sensitive cell lines.

These findings highlight Compound X as a promising candidate for further preclinical development, particularly for the treatment of tumors harboring BRAF mutations. Future studies should aim to:

  • Confirm the direct binding and enzymatic inhibition of MEK1/2 by Compound X.

  • Evaluate the efficacy of Compound X in a broader panel of cancer cell lines, including those with other MAPK pathway alterations.

  • Investigate potential mechanisms of acquired resistance to Compound X.

  • Assess the in vivo efficacy and safety profile of Compound X in animal models of BRAF- and KRAS-mutant cancers.

This comprehensive in vitro characterization provides a solid foundation for advancing Compound X through the drug development pipeline as a potential targeted therapy for genetically defined patient populations.

References

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